2-Tetradec-5-enylcyclobutan-1-one
Description
2-Tetradec-5-enylcyclobutan-1-one (CAS: 173074-85-6) is a cyclobutanone derivative with a 14-carbon unsaturated alkyl chain at the 2-position of the cyclobutanone ring. Its molecular formula is C₁₈H₃₂O, and it has a molecular weight of 264.45 g/mol . The compound features a (5Z)-configured double bond in the tetradecenyl chain, as indicated by its SMILES notation: CCCCCCCC\C=C/CCCCC1CCC1=O . Common synonyms include (Z)-2-(5-Tetradecenyl)cyclobutanone and CHEBI:172506 .
The strained cyclobutanone ring and the unsaturated alkyl chain likely influence its physical and chemical properties, such as boiling point, solubility, and reactivity.
Properties
Molecular Formula |
C18H32O |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-tetradec-5-enylcyclobutan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h9-10,17H,2-8,11-16H2,1H3 |
InChI Key |
ITFDRFJPWYWSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Saturated vs. Unsaturated Alkyl Chains
- Molecular Formula: C₁₈H₃₄O. Properties: Likely higher melting/boiling points due to stronger van der Waals interactions compared to the unsaturated variant. Reduced reactivity in oxidation or addition reactions due to the absence of a double bond.
- This compound (CAS: 173074-85-6): Structure: (5Z)-configured double bond introduces kinks in the alkyl chain, reducing intermolecular interactions. Properties: Lower melting point and increased solubility in nonpolar solvents compared to the saturated analog. The double bond may participate in electrophilic additions or isomerization reactions .
Variations in Alkyl Chain Length
- 2-Dodec-5-enylcyclobutan-1-one (hypothetical analog): Structure: A 12-carbon unsaturated chain. Molecular Formula: C₁₆H₂₈O.
2-Hexadec-5-enylcyclobutan-1-one (hypothetical analog):
- Structure : A 16-carbon unsaturated chain.
- Molecular Formula : C₂₀H₃₆O.
- Properties : Increased chain length enhances hydrophobicity and molecular weight (292.50 g/mol), likely affecting membrane permeability in biological systems.
Positional Isomerism of the Double Bond
- 2-Tetradec-8-enylcyclobutan-1-one (hypothetical analog):
- Structure : Double bond at the 8th position in the alkyl chain.
- Properties : Altered spatial arrangement could modify packing efficiency in crystalline phases, leading to differences in melting points or crystallinity.
Limitations and Recommendations
The provided evidence (sources 1–8) focuses on natural language processing models (e.g., BERT, Transformer) or basic chemical identifiers for this compound . No experimental data or peer-reviewed studies on its physicochemical properties, synthesis, or biological activity are included. Consequently, the comparisons above are speculative and grounded in general organic chemistry principles rather than empirical findings.
For authoritative comparisons, consult specialized databases (e.g., PubChem, Reaxys) or literature on cyclobutanone derivatives. Key parameters to investigate include:
- Thermal Stability: Cyclobutanone’s ring strain may increase reactivity compared to larger cyclic ketones.
- Synthetic Utility: Potential as a building block in organic synthesis.
- Spectroscopic Data : NMR or IR signatures to distinguish isomers.
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